molecular formula C10H20N2O3 B6264396 tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1932312-22-5

tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6264396
CAS No.: 1932312-22-5
M. Wt: 216.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group, an aminomethyl substituent at the 2-position, and a hydroxyl group at the 4-position. Its stereochemistry (2S,4S) is critical for its interactions in asymmetric synthesis and medicinal chemistry applications.

Properties

CAS No.

1932312-22-5

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

94

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₀H₂₀N₂O₃ (inferred from analogs).
  • Functional Groups: Tert-butyl carbamate (Boc), aminomethyl (-CH₂NH₂), hydroxyl (-OH).
  • Applications : Intermediate in drug synthesis, chiral building block for pharmaceuticals .

Comparison with Structural Analogs

Fluorinated Derivatives

Fluorination alters electronic properties, lipophilicity, and metabolic stability. Examples include:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences
tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate 1138324-46-5 C₁₀H₁₉FN₂O₂ F at C4 (2S,4R) Increased lipophilicity; diastereomeric separation challenges .
tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate 1033245-12-3 C₁₀H₁₉FN₂O₂ F at C4 (2S,4S) Polar vs. nonpolar TLC behavior (Rf = 0.56 vs. 0.72 for 2R,4S isomer) .
tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate 1363384-67-1 C₁₀H₁₈F₂N₂O₂ 4,4-diF (2S) Enhanced metabolic stability; potential for CNS-targeting drugs .

Research Findings :

  • Fluorinated analogs are synthesized via SN2 reactions or Mitsunobu conditions. Diastereomers require chromatographic separation due to similar Rf values .
  • The 4,4-difluoro derivative (CAS 1363384-67-1) is prioritized in kinase inhibitor research for improved bioavailability .

Hydroxymethyl vs. Aminomethyl Substitutions

Replacing the aminomethyl group with hydroxymethyl modifies hydrogen-bonding capacity and reactivity:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 61478-26-0 C₁₁H₂₁NO₄ -CH₂OH at C2 (2S,4S) Lower basicity; used in prodrug strategies .
(2S,4R)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 61478-26-0 C₁₁H₂₁NO₄ -CH₂OH at C2 (2S,4R) Stereochemical inversion impacts enzyme binding .

Benzyl-Protected Analogs

Benzyl groups introduce orthogonal protection for selective deprotection:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1253791-74-0 C₁₃H₁₈N₂O₃ Benzyl at N1 (2S,4S) Labile under hydrogenolysis; used in peptide coupling .

Cyclobutylmethyl and Bulky Substituents

Adding hydrophobic groups enhances target binding in receptor antagonists:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences
tert-Butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-hydroxy-pyrrolidine-1-carboxylate 2566693-62-5 C₁₆H₂₈N₂O₃ Cyclobutylmethyl at C2 (2S,4S) Increased steric bulk for GPCR modulation .

Research Use :

  • Cyclobutylmethyl derivatives are explored in pain management and neuropharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.